Navigating the Complexity of Sunirine: A Technical Guide to its Molecular Identities
Navigating the Complexity of Sunirine: A Technical Guide to its Molecular Identities
An examination of the molecular structures and properties attributed to the name "Sunirine," revealing two distinct classes of molecules: a sophisticated antibody-drug conjugate for oncology and a small molecule alkaloid. This guide provides a detailed analysis of each, tailored for researchers, scientists, and drug development professionals.
The name "Sunirine" is associated with at least two distinct chemical entities in scientific literature and databases. This ambiguity necessitates a careful and separate examination of each molecule to understand its structure, properties, and therapeutic potential. This technical guide delineates the molecular characteristics of Pivekimab Sunirine, an antibody-drug conjugate, and a small molecule alkaloid also referred to as Sunirine.
Pivekimab Sunirine: An Antibody-Drug Conjugate Targeting Hematologic Malignancies
Pivekimab sunirine (also known as IMGN632) is a cutting-edge antibody-drug conjugate (ADC) under investigation for the treatment of certain blood cancers, particularly acute myeloid leukemia (AML) and blastic plasmacytoid dendritic cell neoplasm (BPDCN).[1][2][3] As an ADC, it is designed for targeted delivery of a cytotoxic agent to cancer cells, thereby minimizing systemic toxicity.[1]
Molecular Structure
Pivekimab sunirine is a complex biomolecule with an approximate molecular weight of 150 kDa.[4] Its structure comprises three key components:
-
A Humanized Monoclonal Antibody: This IgG antibody is engineered to specifically target CD123, a protein overexpressed on the surface of various hematologic cancer cells, including leukemic stem cells.[1][2][5]
-
A Cytotoxic Payload: The payload is a potent DNA-alkylating agent from the indolinobenzodiazepine (IGN) pseudodimer class.[1][6][7] This agent, upon release inside the target cell, causes single-strand DNA breaks, leading to apoptosis.[5][8]
-
A Cleavable Linker: The antibody and payload are connected by a linker that is stable in the bloodstream but is designed to be cleaved by lysosomal enzymes within the cancer cell, ensuring targeted release of the cytotoxic agent.[1][7][9]
| Component | Description |
| Antibody | Humanized IgG monoclonal antibody |
| Target | CD123 (Interleukin-3 Receptor alpha subunit) |
| Payload | Indolinobenzodiazepine (IGN) pseudodimer (DGN549) |
| Linker | Cleavable linker |
| Molecular Formula | C6476H10002N1718O2034S46[4] |
| Approx. Molecular Weight | ~150 kDa[4] |
Mechanism of Action and Signaling Pathway
The therapeutic action of pivekimab sunirine follows a multi-step process designed for high specificity and potency against cancer cells.
-
Binding: The monoclonal antibody component of pivekimab sunirine binds to the CD123 receptor on the surface of malignant cells.[1][2]
-
Internalization: Upon binding, the ADC-CD123 receptor complex is internalized into the cell.[10]
-
Payload Release: Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the IGN payload.[1]
-
DNA Damage and Apoptosis: The released payload alkylates DNA, causing single-strand breaks and triggering programmed cell death (apoptosis).[5][8]
Experimental Protocols
Detailed experimental protocols for the characterization and synthesis of pivekimab sunirine are proprietary. However, general methodologies for analyzing antibody-drug conjugates include:
-
Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) are used to quantify the binding kinetics of the monoclonal antibody to the CD123 receptor.
-
Internalization Assays: Confocal microscopy or flow cytometry with pH-sensitive dyes can be employed to visualize and quantify the uptake of the ADC into target cells.
-
Cytotoxicity Assays: In vitro cell viability assays (e.g., MTT, CellTiter-Glo) are used to determine the IC50 (half-maximal inhibitory concentration) of the ADC on various cancer cell lines.
-
In Vivo Efficacy Studies: Preclinical animal models (e.g., patient-derived xenografts) are used to evaluate the anti-tumor activity, pharmacokinetics, and tolerability of the ADC.
Sunirine: The Small Molecule Alkaloid
A second, distinct molecule referred to as "Sunirine" is described as a naturally occurring alkaloid.[11] Information on this molecule is less consistent across different sources.
Molecular Structure and Properties
One source describes Sunirine as an alkaloid with a bicyclic framework.[11] Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.[11]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N | EvitaChem[11] |
| Approx. Molecular Weight | 213.28 g/mol | EvitaChem[11] |
| Classification | Alkaloid | EvitaChem[11] |
Another source, PubChem, provides data for a molecule named Sunirine with a significantly different and more complex structure.
| Property | Value | Source |
| Molecular Formula | C60H63N9O15S | PubChem[12][13] |
| Molecular Weight | 1182.3 g/mol | PubChem[12] |
| IUPAC Name | (12S,12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1][13]benzodiazepin-9-yl]oxymethyl]-5-[[(2S)-2-[[(2S)-2-[[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexanoyl]amino]propanoyl]amino]propanoyl]amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1][13]benzodiazepine-12-sulfonic acid | PubChem[12] |
| CAS Number | 2058075-35-5 | PubChem[12] |
Given the significant discrepancies in molecular formula and weight, it is likely that these are two different compounds erroneously sharing the same name.
Synthesis and Chemical Reactions
For the alkaloid Sunirine (C₁₄H₁₅N), synthesis can be achieved through several methods:
-
Extraction from Natural Sources: The most common method involves extracting the compound from plant materials using solvents like ethanol (B145695) or methanol.[11]
-
Total Synthesis: Laboratory synthesis from simpler organic molecules is also possible.[11]
Sunirine, as a typical alkaloid, is expected to undergo several chemical reactions:
-
Acid-Base Reactions: The basic nitrogen atom can form salts with acids.[11]
-
Oxidation-Reduction Reactions: The molecule can be oxidized or reduced to form derivatives.[11]
-
Substitution Reactions: Functional groups on the molecule can be modified through substitution reactions.[11]
Conclusion
The name "Sunirine" presents a case of molecular ambiguity, referring to both a complex, clinically investigated antibody-drug conjugate (Pivekimab Sunirine) and at least one small molecule alkaloid with conflicting reported structures. For researchers and drug development professionals, it is crucial to distinguish between these entities based on the context and specific identifiers such as CAS numbers or alternative names like IMGN632. Pivekimab Sunirine represents a promising targeted therapy in oncology, with a well-defined structure and mechanism of action. The small molecule "Sunirine" requires further clarification and characterization to resolve the discrepancies in the public domain and ascertain its potential properties and applications.
References
- 1. trustedpharmaguide.com [trustedpharmaguide.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. New AML Therapy: Pivekimab Sunirine - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 4. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. adcreview.com [adcreview.com]
- 7. abmole.com [abmole.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Pivekimab sunirine (IMGN632), a novel CD123-targeting antibody-drug conjugate, in relapsed or refractory acute myeloid leukaemia: a phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Buy Sunirine (EVT-10992110) | 2058075-35-5 [evitachem.com]
- 12. Sunirine | C60H63N9O15S | CID 163184692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PubChemLite - Sunirine (C60H63N9O15S) [pubchemlite.lcsb.uni.lu]
